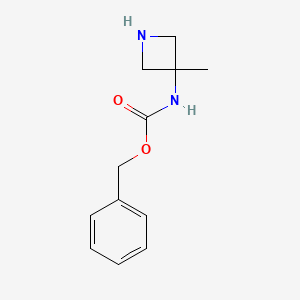

3-(N-Cbz-amino)-3-methylazetidine

Overview

Description

“3-(N-Cbz-amino)-3-methylazetidine” is a compound that involves N-Cbz-protected amines . N-Cbz-protected amines are commonly used in organic synthetic processes . They are easily synthesized from various amines using many methods .

Synthesis Analysis

A facile one-pot synthesis of amides from N-Cbz-protected amines has been described . The reactions involve the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents to produce the corresponding amides . Using this reaction protocol, a variety of N-Cbz-protected aliphatic amines and aryl amines were efficiently converted to amides with high yields .

Chemical Reactions Analysis

N-Cbz-protected amines are commonly used in the synthesis of amides . They can react with various aryl amines in the presence of methanesulfonyl chloride and N-methylimidazole in dichloromethane to give the corresponding arylamides in high yields without racemization under mild conditions .

Scientific Research Applications

Synthesis of Bioactive Molecules

3-(N-Cbz-amino)-3-methylazetidine: is used in the synthesis of bioactive molecules, particularly those that contain amide bonds. The Cbz (carbobenzyloxy) group protects the amine functionality during the synthesis process, allowing for selective reactions to occur elsewhere in the molecule. This is crucial in the development of pharmaceuticals and biologically active compounds .

Peptide Coupling Reactions

In peptide synthesis, the Cbz group is often employed to protect the amino group of amino acids. The protected amino acid can then be used in peptide coupling reactions without the risk of self-polymerization or unwanted side reactions. After the peptide chain is assembled, the Cbz group can be removed under mild hydrogenolysis conditions .

Amide Bond Formation

The compound is instrumental in the formation of amide bonds in a one-pot reaction. This method is highly effective for the synthesis of amides and offers a promising approach for facile amidation, which is a fundamental step in the production of many drugs and biochemical substances .

Large-Scale Synthesis of Amino Acids

An improved large-scale procedure utilizes 3-(N-Cbz-amino)-3-methylazetidine for the preparation of N-Cbz protected amino acids. This method is scalable and maintains the appropriate pH during the reaction, making it suitable for industrial applications, such as the synthesis of Zofenopril, an ACE inhibitor .

Advanced Organic Synthesis

The protected amine is a key intermediate in multi-step organic syntheses. It allows for the introduction of amine functionalities into complex molecules without undesired side reactions, thus enhancing the efficiency and yield of synthetic processes .

Medicinal Chemistry Research

In medicinal chemistry, 3-(N-Cbz-amino)-3-methylazetidine is used to introduce amine groups into drug molecules in a protected form. This enables the exploration of structure-activity relationships by systematically modifying the molecular structure to optimize biological activity and drug properties .

Mechanism of Action

Target of Action

It is known that n-cbz protected amines are commonly used in organic synthesis . They are often employed with protecting groups to reduce the production of undesired side products .

Mode of Action

The mode of action of 3-(N-Cbz-amino)-3-methylazetidine involves its use as a protecting group in the synthesis of amides . The reactions involve the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents to produce the corresponding amides .

Biochemical Pathways

The biochemical pathways affected by 3-(N-Cbz-amino)-3-methylazetidine are primarily those involved in the synthesis of amides . Amide structures are frequently found in many natural products and biologically active compounds, including anticancer agents, antibiotics, anesthetics, and enzyme inhibitors .

Result of Action

The result of the action of 3-(N-Cbz-amino)-3-methylazetidine is the efficient conversion of N-Cbz-protected aliphatic amines and aryl amines to amides with high yields . This method is highly effective for the synthesis of amides and offers a promising approach for facile amidation .

properties

IUPAC Name |

benzyl N-(3-methylazetidin-3-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2/c1-12(8-13-9-12)14-11(15)16-7-10-5-3-2-4-6-10/h2-6,13H,7-9H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZSJEUANCQDUJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNC1)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

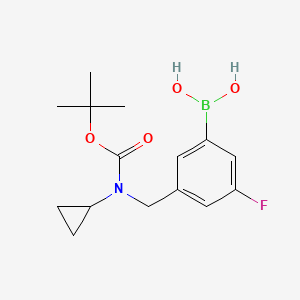

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.